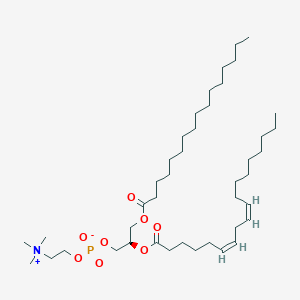
PiLPC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
PiLPC is a complex lipid molecule that belongs to the class of phosphatidylcholines. These molecules are essential components of cell membranes and play a crucial role in various biological processes. This particular compound is characterized by its unique fatty acid composition, which includes a hexadecanoyl (palmitoyl) group and a 6Z,9Z-octadecadienoyl (linoleoyl) group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PiLPC typically involves the following steps:
Preparation of sn-glycero-3-phosphocholine: This can be achieved through the phosphorylation of glycerol using phosphoric acid or its derivatives.
Acylation: The sn-glycero-3-phosphocholine is then acylated with hexadecanoyl chloride and 6Z,9Z-octadecadienoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent the degradation of the unsaturated fatty acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve enzymatic methods to ensure high specificity and yield. Enzymes such as phospholipase A2 can be used to selectively acylate the glycerophosphocholine backbone with the desired fatty acids.
化学反応の分析
Types of Reactions
PiLPC can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid (6Z,9Z-octadecadienoyl) can be oxidized to form hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds in the molecule can be hydrolyzed by enzymes such as phospholipases, leading to the release of free fatty acids and glycerophosphocholine.
Substitution: The choline group can be substituted with other polar head groups through chemical or enzymatic reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst such as iron or copper ions.
Hydrolysis: Enzymatic hydrolysis can be carried out using phospholipase A2 or phospholipase D under mild aqueous conditions.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Substitution: Phosphatidyl derivatives with different polar head groups.
科学的研究の応用
PiLPC has several scientific research applications:
Biological Membrane Studies: It is used to study the structure and function of biological membranes, as it is a major component of cell membranes.
Signal Transduction: This compound is involved in signal transduction pathways, particularly those related to lipid signaling.
Drug Delivery: It is used in the formulation of liposomes and other lipid-based drug delivery systems.
Nutritional Studies: The compound is studied for its role in nutrition and metabolism, particularly in relation to essential fatty acids.
作用機序
The mechanism of action of PiLPC involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The unsaturated fatty acid (6Z,9Z-octadecadienoyl) can undergo oxidation to produce signaling molecules that regulate various cellular processes. Additionally, the choline head group can participate in signaling pathways by interacting with specific receptors and enzymes.
類似化合物との比較
Similar Compounds
1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine: This compound has a similar structure but contains a monounsaturated fatty acid (oleic acid) instead of the polyunsaturated linoleic acid.
1-hexadecanoyl-2-(9Z,12Z,15Z-octadecatrienoyl)-sn-glycero-3-phosphocholine: This compound contains a polyunsaturated fatty acid (alpha-linolenic acid) with three double bonds.
Uniqueness
PiLPC is unique due to its specific fatty acid composition, which imparts distinct biophysical properties to cell membranes. The presence of the polyunsaturated linoleic acid makes it particularly important in the context of essential fatty acids and their role in human health.
特性
CAS番号 |
130614-06-1 |
|---|---|
分子式 |
C42H80NO8P |
分子量 |
758.1 g/mol |
IUPAC名 |
[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,25,27,40H,6-19,22-24,26,28-39H2,1-5H3/b21-20-,27-25-/t40-/m1/s1 |
InChIキー |
NVWYLRLKCCCUBZ-PNKFPDHGSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCC |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\C/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCC |
同義語 |
1-palmitoyl-2-isolinoleoyl phosphatidylcholine PiLPC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















